1-(3-Methylbenzoyl)indoline-5-carbonitrile
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Overview
Description
1-(3-Methylbenzoyl)indoline-5-carbonitrile is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1-(3-Methylbenzoyl)indoline-5-carbonitrile, often involves the construction of the indole ring system. One common method is the Bartoli reaction, which provides a convenient and scalable method for synthesizing indoles with minimal substitution on the 2- and 3-positions . Another approach involves the radical cyclization of o-alkenylthioanilide .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic processes, such as Tl(III)-catalyzed ring contraction reactions, and other key steps like Heck coupling reactions .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbenzoyl)indoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalization of π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce various halogenated indoles .
Scientific Research Applications
1-(3-Methylbenzoyl)indoline-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzoyl)indoline-5-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The indole nucleus binds with high affinity to multiple receptors, influencing various cellular processes. This interaction can lead to the modulation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-Methylbenzoyl)indoline-5-carbonitrile include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indolizine derivatives: Known for their potential biological activities and applications in materials science.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the 3-methylbenzoyl group.
Properties
Molecular Formula |
C17H14N2O |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-(3-methylbenzoyl)-2,3-dihydroindole-5-carbonitrile |
InChI |
InChI=1S/C17H14N2O/c1-12-3-2-4-15(9-12)17(20)19-8-7-14-10-13(11-18)5-6-16(14)19/h2-6,9-10H,7-8H2,1H3 |
InChI Key |
DMEUXECUGHHVFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3=C2C=CC(=C3)C#N |
Origin of Product |
United States |
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